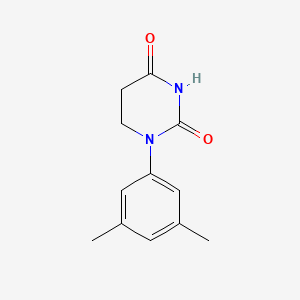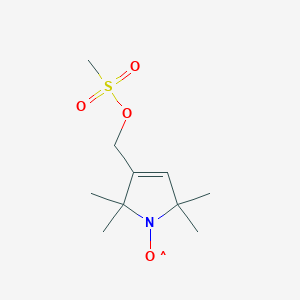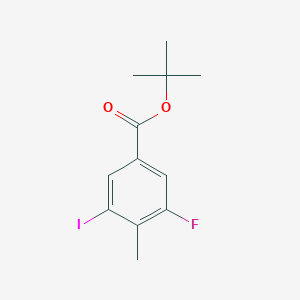
Tert-butyl 3-fluoro-5-iodo-4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-fluoro-5-iodo-4-methylbenzoate is an organic compound with the molecular formula C12H14FIO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine, iodine, and methyl groups, and the carboxylic acid group is esterified with a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-fluoro-5-iodo-4-methylbenzoate typically involves multi-step organic reactions. One common method starts with the iodination of 4-methylbenzoic acid, followed by fluorination and esterification. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions and esterification.
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-fluoro-5-iodo-4-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl group or the ester moiety.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Hydrolysis: The major product is 3-fluoro-5-iodo-4-methylbenzoic acid.
Applications De Recherche Scientifique
Tert-butyl 3-fluoro-5-iodo-4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl 3-fluoro-5-iodo-4-methylbenzoate depends on its specific application
Molecular Targets: It may target enzymes, receptors, or other proteins, altering their activity or function.
Pathways Involved: The compound can modulate signaling pathways, metabolic processes, or gene expression, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Tert-butyl 3-fluoro-5-iodo-4-methylbenzoate can be compared with other similar compounds, such as:
Tert-butyl 3-fluoro-4-methylbenzoate: Lacks the iodine atom, which may affect its reactivity and applications.
Tert-butyl 3-iodo-4-methylbenzoate: Lacks the fluorine atom, which may influence its chemical properties and biological activity.
Tert-butyl 4-methylbenzoate: Lacks both the fluorine and iodine atoms, making it less reactive and versatile.
The presence of both fluorine and iodine atoms in this compound makes it unique, providing a combination of reactivity and stability that can be advantageous in various applications.
Propriétés
Formule moléculaire |
C12H14FIO2 |
|---|---|
Poids moléculaire |
336.14 g/mol |
Nom IUPAC |
tert-butyl 3-fluoro-5-iodo-4-methylbenzoate |
InChI |
InChI=1S/C12H14FIO2/c1-7-9(13)5-8(6-10(7)14)11(15)16-12(2,3)4/h5-6H,1-4H3 |
Clé InChI |
JJJBIVCKSZFRAM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1I)C(=O)OC(C)(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




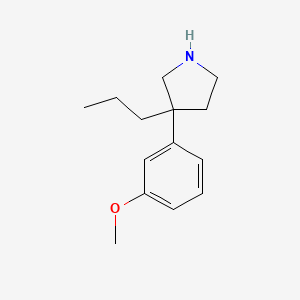
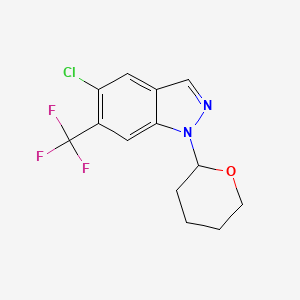
![5-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13889895.png)
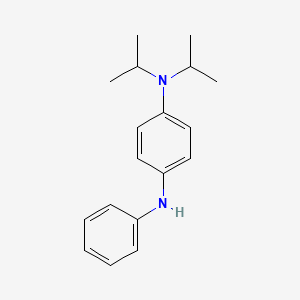
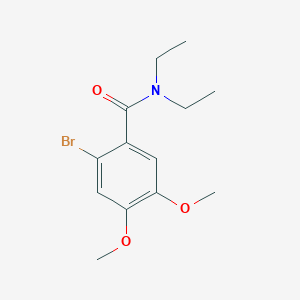
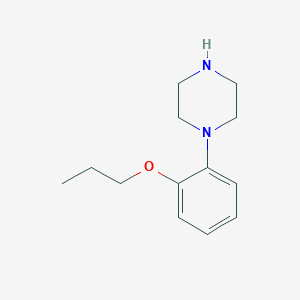

![2-[carboxymethyl-[(1R,2R,3R,5S)-2,6,6-trimethylnorpinan-3-yl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B13889934.png)
